1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are confirmed through spectral data and elemental analyses.
Scientific Research Applications
Synthesis and Chemical Characterization
1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound involved in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in the creation of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating thiazolo[3,2‐a]benzimidazole moieties. These compounds have shown moderate effects against certain bacterial and fungal species, indicating potential applications in antimicrobial research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Potential Antiviral and Antiasthmatic Applications
Compounds derived from this compound have been evaluated for their potential as antiasthma agents. Through a series of chemical reactions, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were synthesized and identified as mediator release inhibitors in the human basophil histamine release assay. These compounds, particularly those with specific substituents like the 5-[3-(trifluoromethyl)phenyl]-2-amino and 5-(4-pyridinyl)-2-amino derivatives, have shown promising activity and were selected for further pharmacological and toxicological studies (Medwid et al., 1990).
Antifungal Synthesis Pathways
Research into the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves compounds similar to this compound. The synthesis process examines the diastereocontrol in reactions involving organozinc derivatives and explores synthetic routes to the pyrimidine partner, providing insights into the production of antifungal medications (Butters et al., 2001).
Electrochemical Studies
Electrochemical studies on derivatives of this compound, such as 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, reveal their potential as promising antiviral drugs. These studies focus on electrochemical transformations in aqueous and aprotic media, investigating the effects of pH on current and reduction potential, providing valuable information for drug development and synthesis (Ivoilova et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s lipophilicity has been modulated to attenuate direct inhibition (di) towards multiple cyp isoforms , which could potentially impact its bioavailability and metabolism.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
1-[5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-4-3-5-11(6-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCSZASOFPNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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